4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one
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Overview
Description
4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 1-benzyl-2-indolecarboxaldehyde and a suitable enone precursor .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(1-Benzyl-1H-indol-2-yl)but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The unique structural features of this compound, such as the presence of a benzyl group and an enone moiety, contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
114567-83-8 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-(1-benzylindol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H17NO/c1-15(21)11-12-18-13-17-9-5-6-10-19(17)20(18)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChI Key |
HXHSEEPLZOUDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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